2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole
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Overview
Description
2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their extensive range of therapeutic applications, including anti-inflammatory, antibacterial, antifungal, antiviral, and analgesic properties . The unique structure of this compound makes it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole typically involves the condensation of ortho-phenylenediamine with substituted benzaldehydes. One common method includes the use of sodium metabisulphite as an oxidation agent in a mixture of solvents under mild conditions . The reaction conditions are optimized to achieve high yield and efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is designed to ensure consistency, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine or fluorine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl groups, while substitution reactions can produce a variety of substituted benzimidazoles.
Scientific Research Applications
2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or proteins, leading to its therapeutic effects. For example, benzimidazole derivatives are known to interfere with the microtubule formation in cancer cells, thereby inhibiting their growth .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its anticancer activity.
5-(Difluoromethoxy)-2-mercapto-1H-benzimidazole: Used in the synthesis of drugs for treating gastrointestinal disorders.
1-Bromo-5-fluoro-2-nitrobenzene: Utilized in various chemical syntheses.
Uniqueness
2-Chloro-5-fluoro-6-methoxy-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine, fluorine, and methoxy groups enhances its reactivity and potential therapeutic applications.
Properties
Molecular Formula |
C8H6ClFN2O |
---|---|
Molecular Weight |
200.60 g/mol |
IUPAC Name |
2-chloro-6-fluoro-5-methoxy-1H-benzimidazole |
InChI |
InChI=1S/C8H6ClFN2O/c1-13-7-3-6-5(2-4(7)10)11-8(9)12-6/h2-3H,1H3,(H,11,12) |
InChI Key |
AINRQDAABZWABX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=C(N2)Cl)F |
Origin of Product |
United States |
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